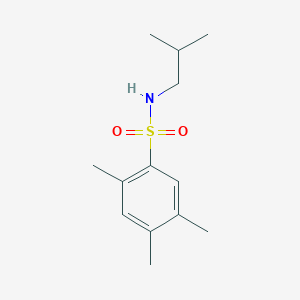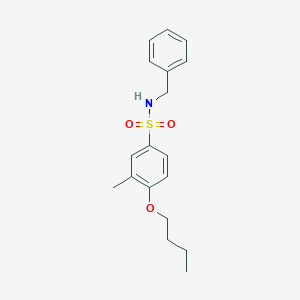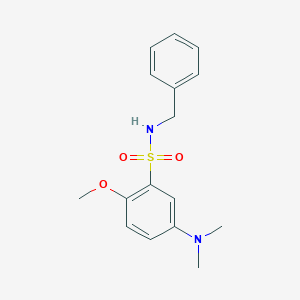
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide, also known as W-7, is a widely used chemical compound in scientific research. It is a potent inhibitor of calmodulin, a calcium-binding protein that regulates various cellular processes. W-7 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide acts as a competitive inhibitor of calmodulin by binding to its hydrophobic pocket. This prevents calmodulin from binding to its target proteins, thereby inhibiting their activity. This compound has been shown to inhibit the activity of several calmodulin-dependent enzymes, including calmodulin-dependent protein kinase II (CaMKII) and myosin light chain kinase (MLCK).
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of neurotransmitters such as acetylcholine and glutamate, as well as the activity of ion channels such as the L-type calcium channel. This compound has also been shown to inhibit the activity of CaMKII, which is involved in the regulation of synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide in lab experiments is its high potency and selectivity for calmodulin. This allows researchers to specifically target calmodulin-dependent processes without affecting other cellular processes. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide. One area of interest is the development of more potent and selective calmodulin inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of calmodulin in various diseases, such as Alzheimer's disease and cancer, and the potential therapeutic applications of calmodulin inhibitors in these diseases. Finally, the development of new methods for delivering this compound to specific tissues or cells could also be an area of future research.
Méthodes De Synthèse
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide can be synthesized by reacting 4-chloro-1-naphthalenesulfonamide with pentyloxymagnesium bromide, followed by treatment with ethyl iodide. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-ethyl-4-(pentyloxy)-1-naphthalenesulfonamide has been used in various scientific research applications, including studies on cell signaling, ion channels, and neurotransmitter release. It has also been used to investigate the role of calmodulin in muscle contraction and relaxation, as well as in the regulation of gene expression.
Propriétés
Formule moléculaire |
C17H23NO3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-ethyl-4-pentoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO3S/c1-3-5-8-13-21-16-11-12-17(22(19,20)18-4-2)15-10-7-6-9-14(15)16/h6-7,9-12,18H,3-5,8,13H2,1-2H3 |
Clé InChI |
XJDIFHHGCPLCJT-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
SMILES canonique |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B272559.png)










![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)

